N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
Description
This compound features a 3-cyano-substituted tetrahydrobenzothiophene core linked via an acetamide bridge to a thiazolidinone moiety with ethylimino and ethyl substituents. Its synthesis typically involves multi-step reactions, including condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ or KOH) . The compound is part of a broader class of bioactive molecules explored for anti-inflammatory, antimicrobial, and antitumor applications .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-3-20-18-22(4-2)17(24)14(26-18)9-15(23)21-16-12(10-19)11-7-5-6-8-13(11)25-16/h14H,3-9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTJVSITILKBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common method involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, which is prepared via a microwave-assisted Gewald reaction with potassium carbonate as a heterogeneous solid base catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties
Discussion
- Structural-Activity Relationships: The ethylimino group in the target compound may enhance COX-2 selectivity compared to phenylimino derivatives (e.g., ), which exhibit broader electronic effects . Heterocyclic diversity (e.g., oxadiazole in , triazole in ) correlates with varied bioactivity, suggesting tunability for specific therapeutic targets.
Synthetic Accessibility :
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 338.4 g/mol |
| Solubility | Soluble in DMSO |
| Purity | ≥95% (HPLC) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Notably, it has been studied as an inhibitor of c-Jun N-terminal kinases (JNK), particularly JNK2 and JNK3. The mechanism involves binding to the ATP-binding site of these kinases, leading to the modulation of various signaling pathways involved in cell proliferation and apoptosis.
Inhibition of JNK Kinases
Research indicates that this compound exhibits potent inhibitory activity against JNK2 and JNK3:
- pIC50 values :
- JNK2: 6.5
- JNK3: 6.7
These values suggest a strong affinity for these targets compared to other members of the MAPK family, such as JNK1 and p38α .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
- MDA-MB-231 (breast cancer) : Compounds related to this structure showed significant cytotoxic effects with IC50 values indicating effective inhibition at low concentrations .
Case Studies
-
Study on JNK Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the development of a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives. These compounds were found to selectively inhibit JNK2 and JNK3 while showing minimal activity against JNK1 . -
Antitumor Efficacy
Another investigation focused on the antitumor properties of thieno[2,3-d]pyrimidine derivatives synthesized from similar precursors. These derivatives exhibited selective cytotoxicity against breast cancer cell lines, with structure-activity relationships suggesting that electron-withdrawing groups enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
